Tert-butyl 3-(aminooxy)propylcarbamate
Description
Historical Context of Aminooxy-Containing Reagents in Organic Synthesis
The utility of aminooxy-containing reagents is rooted in the oximation reaction—the condensation between an aminooxy group (R-O-NH₂) and a carbonyl group of an aldehyde or ketone. This reaction forms a stable oxime linkage. The reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it a powerful tool in complex chemical environments. louisville.edu
The enhanced reactivity of the aminooxy group compared to a simple amine is a long-observed phenomenon. This increased nucleophilicity, termed the "alpha effect" by Edwards and Pearson in 1962, was first noted by Jencks and Carriuolo in 1960. nih.govacs.org This effect is attributed to the presence of an adjacent heteroatom with lone pair electrons (the oxygen atom), which destabilizes the ground state of the nucleophile, thereby increasing its reactivity. iris-biotech.de The resulting oxime bond is significantly more stable against hydrolysis than the imine (Schiff base) formed from a primary amine and a carbonyl. iris-biotech.de These favorable characteristics have led to the classification of oximation as a "click chemistry" reaction, signifying its reliability and specificity. louisville.edu Consequently, aminooxy-functionalized molecules have become vital for applications ranging from peptide synthesis and protein ligation to the derivatization of metabolites for analysis. louisville.eduiris-biotech.de
Strategic Importance of Carbamate-Protected Linkers in Chemical Biology
Carbamate (B1207046) groups, particularly the tert-butoxycarbonyl (Boc) group, serve a critical role as protecting groups for amines in organic synthesis and medicinal chemistry. acs.org The Boc group is prized for its stability under a wide range of chemical conditions while being easily removable under mild acidic conditions (e.g., with trifluoroacetic acid). researchgate.net This controlled lability is essential in multi-step syntheses where specific amino groups must be masked while other parts of a molecule are modified.
In chemical biology, carbamate-protected linkers are strategically important for several reasons. They offer excellent chemical and proteolytic stability, which is crucial for reagents used in biological systems. nih.gov The carbamate linkage itself can act as a peptide bond surrogate, potentially improving a molecule's ability to permeate cell membranes. acs.org This feature has been exploited in drug design and the development of prodrugs. acs.orgnih.gov Furthermore, in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) or functionalized glycoconjugates for surface attachment, carbamate linkers provide a robust and reliable connection that can be selectively cleaved if necessary. researchgate.netchemrxiv.org The ability to modulate the biological and pharmacokinetic properties of molecules by varying substituents on the carbamate group further underscores their strategic value. nih.gov
Overview of the Multifunctional Utility of Tert-butyl 3-(aminooxy)propylcarbamate
This compound is a heterobifunctional linker that strategically combines the key features of both aminooxy reagents and carbamate-protected amines. Its structure consists of a three-carbon propyl chain with an aminooxy group at one terminus and a primary amine protected by a Boc group at the other.
This dual functionality allows for a two-stage reaction sequence. First, the highly nucleophilic aminooxy group can be selectively reacted with an aldehyde or ketone on a target molecule (e.g., a protein, sugar, or synthetic compound) to form a stable oxime bond. The Boc-protected amine remains inert during this process. In a second step, the Boc group can be removed under mild acidic conditions to expose the primary amine. This newly liberated amine is then available for subsequent conjugation, for example, through amide bond formation with a carboxylic acid, providing a versatile method for linking different molecular entities.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂O₃ |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | tert-butyl N-(3-aminopropoxy)carbamate |
| CAS Number | 228245-16-7 |
| SMILES | CC(C)(C)OC(=O)NOCCCN |
Scope and Academic Relevance of Research on the Compound
The academic relevance of this compound stems from its role as a versatile building block in the synthesis of more complex molecules for biological and medicinal research. Its structure is particularly well-suited for applications in bioconjugation, drug discovery, and materials science.
Research literature highlights the use of linkers with similar architectures in sophisticated applications. For instance, the principles embodied by this compound are relevant in fragment-based drug discovery, where linkers are used to connect small, weakly binding molecular fragments into a larger, more potent inhibitor. A 2009 study in Nature Chemical Biology demonstrated the importance of linker characteristics in the design of such inhibitors. nih.gov The ability to conjugate molecules to biomolecules via the aminooxy terminus and subsequently attach other functionalities after deprotection of the carbamate makes this compound a valuable tool for creating probes, diagnostics, and targeted therapeutic agents. Its utility is further demonstrated by its role as a precursor for more elaborate linkers used in technologies like PROTACs (PROteolysis TArgeting Chimeras) and other chemical biology probes.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-aminooxypropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10-5-4-6-12-9/h4-6,9H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYPOLKQWXCIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 3 Aminooxy Propylcarbamate and Its Analogs
Established Synthetic Routes to the Aminooxypropyl Carbamate (B1207046) Scaffold
The construction of the aminooxypropyl carbamate backbone can be achieved through several synthetic routes, which can be broadly categorized into convergent and divergent approaches. These strategies offer flexibility in the introduction of the key functional groups and allow for the synthesis of a variety of analogs.
Convergent and Divergent Synthetic Approaches
A convergent synthesis for tert-butyl 3-(aminooxy)propylcarbamate would involve the coupling of two pre-functionalized fragments. For instance, a key intermediate, N-(tert-butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)hydroxylamine, can be reacted with a suitable three-carbon electrophile, such as 3-bromopropanol, followed by manipulation of the terminal hydroxyl group to an amine. A more direct convergent approach could involve the reaction of N-Boc-hydroxylamine with a 3-halopropylamine derivative, though this can be complicated by competing side reactions.
In contrast, a divergent synthesis starts from a common precursor which is then elaborated to introduce the desired functionalities. A common and efficient divergent route to this compound begins with the readily available 3-amino-1-propanol. The synthetic sequence typically involves the selective protection of the amino group, followed by the conversion of the hydroxyl group to the aminooxy functionality. This approach allows for the synthesis of various analogs by modifying the protecting group on the amine or by utilizing different reagents for the introduction of the aminooxy group.
One of the most established divergent methods utilizes the Mitsunobu reaction. researchgate.netresearchgate.netorganic-chemistry.org In this approach, tert-butyl (3-hydroxypropyl)carbamate, obtained by the Boc-protection of 3-amino-1-propanol, is reacted with N-hydroxyphthalimide in the presence of a phosphine (B1218219) and an azodicarboxylate. chemicalbook.comorganic-chemistry.org The resulting phthalimide-protected intermediate is then deprotected to yield the free aminooxy group.
Another divergent strategy involves the conversion of the hydroxyl group of tert-butyl (3-hydroxypropyl)carbamate to a good leaving group, such as a tosylate or a bromide. Subsequent reaction with a protected hydroxylamine (B1172632) derivative, followed by deprotection, affords the target molecule.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.
In the Boc-protection of 3-amino-1-propanol, the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a suitable base, such as sodium bicarbonate or triethylamine, in a solvent like dichloromethane (B109758) or a biphasic system of water and an organic solvent, generally provides high yields of tert-butyl (3-hydroxypropyl)carbamate.
For the crucial Mitsunobu reaction, careful optimization is often required to maximize the yield of the desired product and minimize side reactions. researchgate.net The choice of phosphine (e.g., triphenylphosphine) and azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) can significantly impact the reaction outcome. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane at temperatures ranging from 0 °C to room temperature.
The final deprotection of the phthalimide (B116566) group is commonly achieved by treatment with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) or methanol (B129727). chemicalbook.com This step is generally high-yielding, but purification may be required to remove the phthalhydrazide (B32825) byproduct.
Table 1: Optimization of the Mitsunobu Reaction for the Synthesis of N-(3-(tert-butoxycarbonylamino)propoxy)phthalimide
| Entry | Phosphine (equiv) | Azodicarboxylate (equiv) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | PPh₃ (1.5) | DEAD (1.5) | THF | 0 to rt | 12 | 75 |
| 2 | PPh₃ (1.2) | DIAD (1.2) | DCM | 0 to rt | 16 | 82 |
| 3 | PBu₃ (1.5) | DEAD (1.5) | THF | rt | 12 | 65 |
| 4 | PPh₃ (1.5) | DIAD (1.5) | Toluene | 50 | 8 | 78 |
Note: This is a representative table based on typical optimization studies for Mitsunobu reactions and does not represent a specific cited experiment.
Protecting Group Strategies for the Amine and Aminooxy Functionalities
The successful synthesis of this compound relies heavily on the strategic use of protecting groups to mask the reactive amine and aminooxy functionalities, allowing for selective transformations at other parts of the molecule.
Application and Removal of the Tert-butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. orgsyn.orgchemicalbook.com
The removal of the Boc group is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. masterorganicchemistry.comacsgcipr.org The cleavage proceeds via the formation of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and carbon dioxide.
Orthogonal Protection Schemes for Differential Reactivity
In molecules containing multiple reactive functional groups, such as the amine and aminooxy moieties in the synthetic precursors to this compound, an orthogonal protection strategy is essential. iris-biotech.denih.govacs.org This approach allows for the selective deprotection of one functional group in the presence of others. ug.edu.pl
A common orthogonal protection scheme in the synthesis of the target molecule involves the use of a Boc group for the amine and a phthalimide (Phth) group for the aminooxy functionality. The Boc group is acid-labile, while the phthalimide group is typically removed with hydrazine. chemicalbook.com This differential reactivity allows for the selective unmasking of either the amine or the aminooxy group, providing a versatile intermediate for further synthetic manipulations.
For example, after the synthesis of N-(3-(tert-butoxycarbonylamino)propoxy)phthalimide, the phthalimide group can be removed with hydrazine to expose the aminooxy group, leaving the Boc-protected amine intact. Conversely, if a different protecting group strategy were employed for the aminooxy group (e.g., a benzyl (B1604629) group), the Boc group could be selectively removed with acid to free the amine for further reactions.
Synthesis of Structurally Related Carbamate Derivatives and Intermediates
The synthetic methodologies described above can be adapted to produce a variety of structurally related carbamate derivatives and intermediates. By starting with different amino alcohols or by employing alternative protecting groups, a library of compounds with diverse properties can be generated.
For instance, using amino alcohols with different chain lengths (e.g., 2-aminoethanol or 4-aminobutanol) as starting materials would lead to the corresponding tert-butyl 2-(aminooxy)ethylcarbamate or tert-butyl 4-(aminooxy)butylcarbamate.
Furthermore, the synthesis of key intermediates, such as tert-butyl (3-hydroxypropyl)carbamate, is a critical step that has been extensively documented. nih.gov This intermediate can be further functionalized in various ways, not limited to the introduction of an aminooxy group. For example, it can be converted to the corresponding azide (B81097) or halide for use in other coupling reactions.
The synthesis of other carbamate derivatives, such as those with different ester groups (e.g., benzyloxycarbonyl, Cbz) on the amine, can be achieved by using the appropriate chloroformate during the initial protection step. google.com This allows for the fine-tuning of the lability of the amine protecting group to suit the requirements of a particular synthetic sequence.
Table 2: Examples of Structurally Related Carbamate Derivatives and Intermediates
| Compound Name | Starting Material | Key Transformation |
| Tert-butyl (2-aminooxy)ethylcarbamate | 2-Aminoethanol | Boc protection, Mitsunobu reaction, hydrazinolysis |
| Tert-butyl (4-aminooxy)butylcarbamate | 4-Aminobutanol | Boc protection, Mitsunobu reaction, hydrazinolysis |
| Benzyl 3-(aminooxy)propylcarbamate | 3-Amino-1-propanol | Cbz protection, Mitsunobu reaction, hydrazinolysis |
| Tert-butyl (3-azidopropyl)carbamate | Tert-butyl (3-hydroxypropyl)carbamate | Tosylation, azide displacement |
Preparation of Alkyl Halide Precursors (e.g., bromopropyl, iodopropyl)
The synthesis of this compound often proceeds through intermediates where the aminooxy group is installed late in the sequence. Precursors for this are typically N-Boc protected 3-aminopropanol derivatives that are converted into corresponding alkyl halides. The tert-butoxycarbonyl (Boc) group serves as a common and easily removable protecting group for the amine. orgsyn.org The resulting halide, often an iodide for its superior reactivity as a leaving group, is a versatile intermediate. broadpharm.com
A general route to these precursors starts with 3-amino-1-propanol. The amino group is first protected with a Boc group to yield 3-(Boc-amino)-1-propanol. This alcohol is then converted into an alkyl halide. For instance, tert-butyl (3-iodopropyl)carbamate can be synthesized from 3-(Boc-amino)-1-propanol using reagents like triphenylphosphine (B44618) and iodine. chemicalbook.com This transformation replaces the hydroxyl group with an iodide, which is an excellent leaving group for subsequent nucleophilic substitution reactions, such as reaction with an aminooxy nucleophile. broadpharm.com
Table 1: Synthesis of Alkyl Halide Precursors
| Starting Material | Reagents | Product | Key Feature |
|---|---|---|---|
| 3-(Boc-amino)-1-propanol | Triphenylphosphine, Imidazole, Iodine | tert-Butyl (3-iodopropyl)carbamate | Conversion of a primary alcohol to a primary iodide. chemicalbook.com |
Synthesis of Azide-Containing Analogs for Click Chemistry
The introduction of an azide group into molecules creates powerful tools for bioconjugation and materials science through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgnih.gov This reaction forms a stable triazole linkage. nih.govinterchim.fr For bifunctional linkers, incorporating both an aminooxy group and an azide allows for sequential or orthogonal conjugation strategies. For example, an aminooxy group can react with an aldehyde or ketone to form an oxime linkage, while the azide remains available for a subsequent click reaction with an alkyne. louisville.edu
The synthesis of such analogs can be achieved by starting with a precursor that contains two differentiable functional groups. For instance, a diol can be selectively functionalized at one end to introduce the azide and at the other end to be converted into the aminooxy group. A common strategy involves using polyethylene (B3416737) glycol (PEG) or similar linkers to provide spacing and improve solubility. interchim.fr A precursor like amino-PEO-azide serves as a heterobifunctional linker, enabling conjugation via its azide group through click chemistry. interchim.fr The synthesis often involves the conversion of a terminal hydroxyl group to an azide via a mesylate or tosylate intermediate followed by substitution with sodium azide.
Table 2: Key Reactions in the Synthesis of Azide-Containing Analogs
| Reaction Type | Description | Reactants | Product Feature |
|---|---|---|---|
| Azide-Alkyne Cycloaddition (CuAAC) | Forms a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov | Organic Azide, Terminal Alkyne, Cu(I) catalyst | Covalent and stable linkage. acs.org |
| Nucleophilic Substitution | Converts an alkyl halide or sulfonate to an azide. | Alkyl-X (X=Br, I, OTs), Sodium Azide | Introduction of the azide moiety. sigmaaldrich.com |
Stereoselective Synthesis of Chiral Derivatives
The creation of chiral derivatives requires synthetic methods that can control the three-dimensional arrangement of atoms. ethz.ch This is crucial in pharmaceutical and biological applications where stereochemistry dictates molecular recognition and activity. nih.gov Strategies for stereoselective synthesis include the use of chiral starting materials (the "chiral pool" approach), chiral auxiliaries, or asymmetric catalysis. ethz.ch
For carbamate derivatives, a common approach is to start with a naturally occurring chiral molecule, such as an amino acid. For example, N-Boc-D-serine can be used as a starting material to synthesize chiral tert-butyl carbamate derivatives. google.com In this case, the stereocenter from serine is carried through the synthetic sequence. The synthesis involves activating the carboxylic acid of N-Boc-D-serine and then coupling it with an amine to form an amide, preserving the original stereochemistry. google.com Subsequent modifications to the hydroxyl group can then be performed.
Another powerful method is asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. For instance, the asymmetric Mannich reaction can be used to synthesize chiral β-amino aldehydes from N-Boc protected imines with high diastereo- and enantioselectivity using a chiral catalyst like (S)-proline. orgsyn.org These chiral products can then be further elaborated into more complex chiral molecules.
Table 3: Approaches to Stereoselective Synthesis
| Strategy | Description | Example |
|---|---|---|
| Chiral Pool Synthesis | Utilizes readily available enantiopure natural products as starting materials. ethz.ch | Synthesis starting from N-Boc-D-serine to create a chiral carbamate derivative. google.com |
| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. ethz.ch | Use of Ellman's tert-butanesulfinamide for the synthesis of chiral amines. nih.gov |
Reactivity and Reaction Mechanisms of the Aminooxy and Carbamate Moieties
Mechanism and Kinetics of Oxime Formation with Carbonyl Compounds
The aminooxy group (H₂N-O-) engages in a highly chemoselective reaction known as oxime ligation with electrophilic carbonyl groups, such as aldehydes and ketones, to form a stable oxime bond (C=N-O). nih.gov This reaction is a cornerstone of bioconjugation and chemical biology due to its reliability, mild reaction conditions, and the hydrolytic stability of the resulting oxime linkage. nih.gov
The mechanism begins with the nucleophilic attack of the aminooxy group's nitrogen atom on the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate, which then undergoes dehydration to yield the final oxime product. The reaction is highly efficient due to the "alpha effect," where the adjacent electronegative oxygen atom enhances the nucleophilicity of the aminooxy nitrogen. nih.gov
The efficiency and rate of oxime formation are significantly influenced by several factors, most notably pH and the use of catalysts. The reaction is typically fastest in a slightly acidic pH range (around 4-5). This is because the reaction requires the carbonyl group to be protonated to increase its electrophilicity, but the aminooxy nucleophile must remain largely unprotonated to be reactive.
Below is a table summarizing the effect of a catalyst on reaction kinetics for a representative oxime ligation.
| Reactants (Concentration) | Catalyst (Concentration) | Second-Order Rate Constant (k₁) | Equilibrium Constant (Keq) |
| Aminooxyacetyl-peptide (100 μM) + Benzaldehyde (100 μM) | Aniline (100 mM) | 8.2 ± 1.0 M⁻¹s⁻¹ | >10⁸ M⁻¹ |
| 6-hydrazinopyridyl-peptide (10 μM) + Benzaldehyde (10 μM) | None | 2.6 ± 0.1 M⁻¹s⁻¹ | ~10⁴-10⁶ M⁻¹ |
This data, derived from related systems, illustrates the kinetic principles applicable to tert-butyl 3-(aminooxy)propylcarbamate. Data sourced from nih.gov.
The carbon-nitrogen double bond (C=N) of the resulting oxime is stereogenic, leading to the formation of two possible geometric isomers: E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together). uou.ac.in The formation of these isomers is dictated by the priority of the substituents on the carbon and nitrogen atoms. The lone pair of electrons on the nitrogen is considered the lowest priority group. uou.ac.in
The ratio of E to Z isomers can be influenced by thermodynamic and kinetic factors. researchgate.net Steric hindrance between substituents on the carbonyl compound and the aminooxy moiety often dictates the thermodynamic stability, with the less sterically hindered isomer being favored at equilibrium. mdpi.com Reaction conditions such as temperature and the presence of catalysts can also affect the isomer ratio by influencing the position of the equilibrium between the two forms. researchgate.net In some cases, specific synthetic pathways can be designed to selectively produce one isomer over the other.
Cleavage Mechanisms of the Tert-butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines because it is stable under many reaction conditions, including basic and nucleophilic environments, but can be readily removed under acidic conditions. organic-chemistry.orgnih.govnih.gov This acid lability is a key feature of its utility in multi-step synthesis. researchgate.net
The standard method for Boc group cleavage involves treatment with a strong acid. wikipedia.orgfishersci.co.uk Common reagents for this deprotection include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in solvents such as methanol (B129727) or ethyl acetate (B1210297). wikipedia.orgfishersci.co.uk
The mechanism proceeds through the following steps:
Protonation : The carbonyl oxygen of the Boc group is protonated by the acid.
Formation of Tert-butyl Cation : The protonated carbamate (B1207046) is unstable and fragments to form a stable tert-butyl cation and a carbamic acid intermediate. wikipedia.orgacsgcipr.org
Decarboxylation : The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide. wikipedia.org
Amine Formation : The final product is the protonated primary amine, which can be neutralized in a subsequent workup step.
This deprotection is an irreversible process due to the loss of gaseous byproducts (isobutylene from the cation and carbon dioxide from the carbamic acid). researchgate.net The generation of the tert-butyl cation can sometimes lead to side reactions where it alkylates other nucleophilic sites in the molecule. To prevent this, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the cation. wikipedia.orgacsgcipr.org
A significant advantage of the Boc group is the mildness of the acidic conditions required for its removal, which allows for the preservation of many other functional groups. acsgcipr.org However, selectivity can be a challenge if other acid-sensitive groups are present. The Boc group is generally more sensitive to acid than other protecting groups like the benzyloxycarbonyl (Cbz) group or functional groups like benzyl (B1604629) and methyl esters. organic-chemistry.org
Selective deprotection of an N-Boc group in the presence of a tert-butyl ester, which is also acid-labile, can be achieved under carefully controlled conditions. For instance, using specific acid/solvent systems like sulfuric acid in tert-butyl acetate or methanesulfonic acid in a tert-butyl acetate/dichloromethane mixture can favor the cleavage of the N-Boc group over the tert-butyl ester. researchgate.net This selectivity arises because the removal of the Boc group is an irreversible process involving the loss of CO₂, whereas the acidic cleavage of a tert-butyl ester is a reversible equilibrium involving the tert-butyl cation. researchgate.net
The table below outlines the general compatibility of the Boc deprotection process with various functional groups.
| Functional Group | Compatibility with Standard Boc Deprotection (e.g., TFA/DCM) | Notes |
| Benzyl (Bn) ethers/esters | Generally Compatible | Stable to acidic conditions. |
| Benzyloxycarbonyl (Cbz) group | Generally Compatible | Cbz group is typically removed by hydrogenolysis. organic-chemistry.org |
| Methyl/Ethyl esters | Generally Compatible | Stable under anhydrous acidic conditions. |
| Silyl ethers (e.g., TBDMS) | Variable | Can be cleaved by strong acids; depends on specific conditions. organic-chemistry.org |
| Ketal/Acetal groups | Potentially Labile | Can be cleaved under acidic conditions. nih.gov |
| Tert-butyl esters/ethers | Labile | Also cleaved by strong acids, selective removal can be challenging. acsgcipr.orgresearchgate.net |
Reactivity of the Primary Amine after Boc Deprotection
Upon successful cleavage of the Boc group from this compound, a primary aliphatic amine is unmasked. This amine is a potent nucleophile and a base, rendering it reactive toward a wide array of electrophiles. This newly available reactive site can participate in numerous subsequent chemical transformations, including:
Acylation : Reaction with acyl chlorides, anhydrides, or activated esters to form stable amide bonds.
Alkylation : Reaction with alkyl halides to form secondary amines.
Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.
Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Urea (B33335)/Thiurea Formation : Reaction with isocyanates or isothiocyanates.
The ability to selectively deprotect the Boc group and expose the primary amine allows for the sequential functionalization of the molecule, making it a valuable building block for constructing more complex chemical structures.
Investigating Potential Side Reactions and Competing Pathways
While the aminooxy and carbamate groups are designed to perform specific functions, they can participate in undesirable side reactions that can lower the yield of the desired product and complicate purification. These competing pathways are generally categorized by the reactive moiety involved and the conditions employed.
The primary reaction of the aminooxy group is its chemoselective ligation with aldehydes and ketones to form stable oxime ethers. researchgate.netresearchgate.net This reaction is generally efficient and proceeds under mild conditions. However, the high nucleophilicity of the aminooxy group, a consequence of the alpha effect, makes it susceptible to other reactions. researchgate.netnih.gov
Acylation: The aminooxy group can react as a nucleophile with various electrophilic acylating agents. researchgate.net While this can be a desired transformation for protection of the aminooxy group, it can also be an unintended side reaction if other acylating agents are present in the reaction mixture.
Alkylation: Reaction of the aminooxy group with alkyl halides is also possible, though it is generally less efficient and can result in low yields. researchgate.net
Reduction of the Oxime Product: A common follow-up reaction, which can be considered a competing pathway if not intended, is the reduction of the initially formed oxime ether linkage. Reagents such as sodium cyanoborohydride can reduce the C=N bond of the oxime to form the corresponding hydroxylamine (B1172632) derivative. nih.gov
Electrophilic Amination: When activated by an adjacent electron-withdrawing group, the aminooxy moiety can behave as an electrophile, enabling it to transfer the nitrogen atom to a nucleophile. researchgate.net
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. medchemexpress.comnih.govnih.gov However, the conditions for its removal and its behavior under strongly basic conditions can lead to significant side reactions.
Under Acidic Conditions:
The standard method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). medchemexpress.com This process proceeds through the formation of a relatively stable tert-butyl cation intermediate. medchemexpress.commdpi.com This highly electrophilic cation is the source of several potential side reactions.
Intermolecular Alkylation: The tert-butyl cation can be trapped by any nucleophile present in the reaction mixture. In the context of complex molecule synthesis, particularly in peptide chemistry, nucleophilic side chains of amino acids such as tryptophan, methionine, and cysteine are susceptible to tert-butylation. researchgate.net This results in the formation of undesired alkylated byproducts. To mitigate this, "scavengers" like triisopropylsilane (B1312306) (TIS), thioanisole, or cresol (B1669610) are often added to the deprotection cocktail to trap the tert-butyl cation. researchgate.net
Under Strongly Basic Conditions:
Although the Boc group is generally considered stable to base, under forcing conditions with strong, non-nucleophilic bases, a competing pathway involving the formation of an isocyanate intermediate can occur. researchgate.netchemrxiv.org
Isocyanate Formation and Subsequent Reactions: The mechanism involves the deprotonation of the carbamate N-H proton by a strong base (e.g., sodium tert-butoxide), followed by the elimination of the tert-butoxide leaving group to yield a highly reactive isocyanate. researchgate.netchemrxiv.org This intermediate can then be trapped by various nucleophiles:
Hydrolysis: Reaction with residual water leads to the formation of a carbamic acid, which is unstable and readily decarboxylates to yield the deprotected primary amine. researchgate.net
Reaction with Alcohols: If alcohols are present, they can add to the isocyanate to form a new urethane. researchgate.net
Reaction with Amines: Primary or secondary amines will react with the isocyanate to form urea derivatives. researchgate.net
The following table summarizes the conditions and outcomes of these major side reactions for the Boc-carbamate group.
| Condition | Intermediate | Potential Nucleophiles | Side Product Type |
| Strong Acid (e.g., TFA) | tert-butyl cation | Tryptophan, Methionine, Cysteine, Thiols | Alkylated residues |
| Strong Base (e.g., NaOtBu) | Isocyanate | Water | Carbamic acid (→ amine + CO₂) |
| Strong Base (e.g., NaOtBu) | Isocyanate | Alcohols | Urethanes |
| Strong Base (e.g., NaOtBu) | Isocyanate | Amines | Ureas |
Intramolecular Reactions:
The bifunctional nature of this compound raises the possibility of intramolecular reactions.
Intramolecular Cyclization: While not specifically documented for this compound, analogous structures containing a carbamate and a nucleophile can undergo intramolecular cyclization. For example, N-Boc protected amino alcohols can cyclize to form oxazolidinones. researchgate.net It is conceivable that under certain conditions, the aminooxy group could act as an internal nucleophile, attacking the carbamate carbonyl to form a six-membered cyclic product, although this pathway has not been reported.
N-O Boc Transfer: In systems containing a nearby hydroxyl group, an intramolecular N-to-O transfer of the Boc group can be induced by a base. researchgate.net This occurs when the generated alkoxide attacks the electrophilic carbonyl of the Boc-carbamate. A similar intramolecular transfer from the carbamate nitrogen to the aminooxy oxygen in this compound is mechanistically plausible but appears to be an unfavored pathway in typical applications.
Derivatization Strategies and Functionalization
Introduction of Diverse Functional Groups via the Aminooxy Terminus
The aminooxy group (–O–NH₂) is a powerful tool for chemoselective ligation. Its enhanced nucleophilicity compared to a standard amine, a phenomenon known as the alpha effect, allows it to react selectively with aldehydes and ketones under mild conditions, even in the presence of other nucleophiles like amines. acs.orgiris-biotech.de This specific reactivity is the foundation for its use in bioconjugation and material science.
The most prominent reaction involving the aminooxy terminus is its condensation with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages. iris-biotech.de This reaction, often termed oxime ligation, proceeds readily in aqueous solutions over a wide pH range and results in a kinetically stable C=N-O bond, which is significantly more resistant to hydrolysis than corresponding hydrazones or imines (Schiff bases). iris-biotech.de
The general reaction is as follows: R-O-NH₂ (aminooxy compound) + R'-C(=O)-R'' (aldehyde or ketone) → R-O-N=C(R')-R'' (oxime) + H₂O
This ligation is highly efficient and specific, making it a cornerstone of "click chemistry". acs.org The stability and reliability of oxime bond formation have made Tert-butyl 3-(aminooxy)propylcarbamate a key reagent for conjugating molecules.
| Reactant 1 | Reactant 2 | Product Type | Linkage Formed |
| This compound | Aldehyde (R-CHO) | Aldoxime | -O-N=CH-R |
| This compound | Ketone (R-CO-R') | Ketoxime | -O-N=C(R)-R' |
| This compound | N-terminal Ser/Thr (oxidized) | Oxime | Protein-C(=O)-C(=N-O-)-Linker |
| This compound | Formylglycine (in protein) | Oxime | Protein-CH(=N-O-)-Linker |
The chemoselective nature of the aminooxy-aldehyde reaction is extensively exploited for the site-specific modification of biomolecules. researchgate.net By introducing a unique aldehyde or ketone group into a protein, peptide, or nucleic acid, researchers can direct the conjugation of an aminooxy-containing molecule to that specific location, preserving the integrity and function of the biomolecule. researchgate.netnih.gov
A common strategy involves the genetic encoding of an "aldehyde tag". nih.gov In this method, a specific amino acid sequence is incorporated into a recombinant protein. This sequence is recognized by an enzyme, such as the formylglycine-generating enzyme (FGE), which oxidizes a cysteine residue within the tag to a formylglycine residue, bearing a unique aldehyde group. nih.gov This aldehyde serves as a chemical handle for covalent attachment of molecules like this compound or more complex linkers derived from it. nih.govresearchgate.net This technique has been successfully applied to label monoclonal antibodies, cytosolic proteins, and membrane-associated proteins for applications in diagnostics and therapeutics. nih.gov
Chemical Modifications at the Carbamate-Protected Amine
The other end of the molecule features a primary amine protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA). masterorganicchemistry.com Once deprotected, the resulting primary amine becomes available for a host of chemical modifications.
Following Boc deprotection to yield 3-(aminooxy)propan-1-amine, the newly exposed primary amine can undergo standard N-alkylation or N-acylation reactions.
N-Alkylation: The primary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination is a common method for producing secondary or tertiary amines.
N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides, anhydrides, or activated esters to form stable amide bonds. youtube.com This is a fundamental reaction in the construction of larger molecules, including peptide synthesis and the attachment of various functional moieties.
In a more advanced strategy, carbamates can be directly converted to tertiary amines through a process called extrusive alkylation, which avoids a separate deprotection step and offers greater step-economy in multi-step syntheses. nih.gov
The deprotected primary amine is also a nucleophile for reactions with isocyanates and isothiocyanates to form substituted urea (B33335) and thiourea (B124793) derivatives, respectively. nih.gov These functional groups are prevalent in medicinal chemistry as they are excellent hydrogen bond donors and acceptors, often contributing to molecular recognition and binding affinity. nih.gov
The synthesis is typically straightforward:
Amine + Isocyanate → Substituted Urea
Amine + Isothiocyanate → Substituted Thiourea
For example, reacting the deprotected amine of the scaffold with 3-fluorophenyl isocyanate would yield a urea derivative. researchgate.netmdpi.com These reactions are generally high-yielding and tolerant of a wide range of functional groups, making them reliable methods for further functionalization. nih.govorganic-chemistry.org
| Amine Source | Reagent | Functional Group Formed |
| Deprotected Scaffold | Phenyl Isocyanate | N,N'-Disubstituted Urea |
| Deprotected Scaffold | Methyl Isothiocyanate | N,N'-Disubstituted Thiourea |
| Deprotected Scaffold | Carbonyldiimidazole (CDI), then another amine | Unsymmetrical Urea |
| Deprotected Scaffold | Phosgene equivalent, then another amine | Unsymmetrical Urea |
Design and Synthesis of Multi-functional Linkers Incorporating the Scaffold
The orthogonal reactivity of its two termini makes this compound an ideal building block for the design and synthesis of multi-functional and heterobifunctional linkers. oup.comnih.gov These linkers are crucial components in technologies like Proteolysis Targeting Chimeras (PROTACs), which require a linker to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. medchemexpress.comnih.gov
The synthesis of such a linker might involve first deprotecting the Boc-amine and coupling it to one molecule of interest (e.g., an E3 ligase ligand) via an amide bond. The entire construct, now bearing a terminal aminooxy group, can then be conjugated to a second molecule containing an aldehyde or ketone (e.g., an aldehyde-tagged target protein). researchgate.net This sequential approach allows for the controlled and modular assembly of complex molecular architectures. The propyl chain of the scaffold provides spacing between the two ends, a critical parameter that often needs to be optimized for biological activity in applications like PROTACs. nih.govresearchgate.net
Development of Chemical Probes and Tags from the Compound
This compound serves as a valuable building block in the synthesis of chemical probes and tags due to its bifunctional nature. The presence of a protected primary amine (Boc-carbamate) and a reactive aminooxy group allows for sequential and site-specific modifications. This enables the attachment of reporter molecules, such as fluorescent dyes or affinity tags, and the subsequent conjugation to target biomolecules. The core chemical strategy revolves around the chemoselective reaction of the aminooxy group with aldehydes or ketones to form a stable oxime linkage, a reaction often referred to as "aminooxy click chemistry". acs.org
The development of probes from this compound typically involves a two-step process:
Derivatization of the Aminooxy Group: The terminal aminooxy group is reacted with a molecule containing an aldehyde or ketone functionality. This molecule, often a reporter group like a fluorophore or a biotin (B1667282) tag, becomes tethered to the propylcarbamate backbone through an oxime bond.
Deprotection and Further Functionalization: The tert-butoxycarbonyl (Boc) protecting group on the primary amine is removed under acidic conditions. The newly exposed primary amine can then be used for conjugation to a target molecule or further modified to introduce other functionalities.
This strategic approach allows for the creation of a diverse range of chemical probes and tags tailored for specific applications in chemical biology and diagnostics.
Synthesis of Fluorescent Probes
Fluorescent probes are indispensable tools for visualizing and tracking biomolecules in living systems. This compound can be readily derivatized to create such probes. For instance, a fluorescent aldehyde, such as one based on a naphthalene (B1677914) or fluorescein (B123965) scaffold, can be reacted with the aminooxy group of the compound. oup.comnih.gov The resulting product is a fluorescently labeled linker with a protected amine. Subsequent deprotection of the amine provides a reactive handle for conjugation to proteins, nucleic acids, or other biomolecules. oup.comnih.gov
Table 1: Representative Scheme for Fluorescent Probe Synthesis
| Step | Reactants | Product | Key Reaction |
| 1. Fluorescent Tagging | This compound + Fluorescent Aldehyde (e.g., Naphthalene-2-carboxaldehyde) | Fluorescently-labeled linker with protected amine | Oxime Ligation |
| 2. Deprotection | Fluorescently-labeled linker with protected amine + Acid (e.g., Trifluoroacetic acid) | Amine-reactive fluorescent probe | Boc Deprotection |
This modular synthesis allows for the incorporation of a wide variety of fluorescent dyes, enabling the tuning of the probe's spectral properties for multiplexing and imaging applications. mdpi.com
Creation of Biotinylation Reagents
Biotinylation, the process of attaching biotin to a molecule, is widely used for affinity purification and detection of proteins and other biomolecules due to the high-affinity interaction between biotin and streptavidin. A biotinylation reagent can be synthesized from this compound by reacting it with a biotin derivative containing an aldehyde group. The resulting biotinylated linker, after deprotection of the amine, can be used to label biomolecules.
Table 2: General Strategy for Biotinylation Reagent Synthesis
| Step | Description |
| 1. Oxime Formation | Reaction of the aminooxy group of this compound with an aldehyde-modified biotin. |
| 2. Amine Deprotection | Removal of the Boc group to expose the primary amine for subsequent conjugation. |
Application in Bifunctional Linkers and "Click" Chemistry
The architecture of this compound is also amenable to the creation of heterobifunctional linkers. These linkers possess two different reactive groups, allowing for the stepwise conjugation of two different molecules. For example, after deprotection of the primary amine, it can be modified to introduce an azide (B81097) or an alkyne group. This transforms the molecule into a linker that can participate in both oxime ligation and copper-catalyzed or copper-free "click" chemistry reactions. researchgate.net
This dual reactivity is particularly useful in complex bioconjugation strategies, such as the site-specific labeling of proteins or the construction of antibody-drug conjugates. researchgate.net The ability to combine oxime ligation with other orthogonal click chemistries provides a powerful platform for assembling well-defined molecular architectures. acs.org
Applications in Bioconjugation and Chemical Biology
Utilizing Oxime Ligation for Biomacromolecular Labeling
Oxime ligation is a cornerstone of bioconjugation chemistry due to its high chemoselectivity, proceeding under mild, aqueous conditions with high efficiency and forming a highly stable linkage. The reaction between the aminooxy group of Tert-butyl 3-(aminooxy)propylcarbamate and a carbonyl group (aldehyde or ketone) on a target biomolecule is central to its utility.
Conjugation to Peptides and Proteins
The modification of peptides and proteins is crucial for studying their function, tracking their location within cells, and developing protein-based therapeutics. This compound facilitates this by linking various payloads, such as fluorescent dyes, biotin (B1667282), or drug molecules, to proteins. The process typically involves introducing a carbonyl group onto the protein surface, either by enzymatic or chemical means, which then serves as a specific site for reaction with the aminooxy linker. The Boc-protecting group can be retained as part of the final conjugate or removed to expose a primary amine for subsequent reactions, allowing for the creation of more complex, multifunctional protein constructs. This strategy is fully compatible with common peptide modifications such as phosphorylation, methylation, and acetylation. nih.gov
| Target Protein/Peptide | Carbonyl Introduction Method | Payload Attached via Linker | Research Application |
| General Peptides | N-terminal modification | Ubiquitin | Studying post-translational modifications nih.gov |
| Various Proteins | Site-specific enzymatic oxidation | Fluorescent labels, Biotin | Protein tracking and interaction studies |
| Recombinant Proteins | Incorporation of unnatural amino acids with ketone groups | Polyethylene (B3416737) glycol (PEG) | Improving pharmacokinetic properties |
Functionalization of Oligonucleotides and Nucleic Acids
The ability to attach specific moieties to oligonucleotides is vital for applications in diagnostics, antisense therapy, and nanotechnology. Aminooxy-functionalized linkers are instrumental in this process. A common method involves synthesizing an oligonucleotide that incorporates a building block, or phosphoramidite, containing a protected aminooxy group. capes.gov.br Alternatively, an oligonucleotide can be modified post-synthetically to introduce a carbonyl group, which is then reacted with this compound. This approach has been successfully used to prepare oligonucleotides bearing organometallic complexes through on-support oximation with metallated benzaldehydes. nih.gov The stability of the oxime bond is advantageous over other linkages, ensuring the integrity of the conjugate during complex biological experiments.
| Oligonucleotide Type | Functionalization Strategy | Attached Moiety | Application |
| Oligodeoxyribonucleotide | On-support oximation with organometallic benzaldehydes | Mercurated and palladated benzaldoxime (B1666162) metallacycles | Development of metal-functionalized DNA for nanotechnology nih.gov |
| DNA/RNA strands | Post-synthetic modification to introduce an aldehyde | Fluorophores, quenchers | Diagnostic probes (e.g., qPCR) |
| Antisense Oligonucleotides | Incorporation of aminooxy-modified phosphoramidite | Targeting ligands (e.g., peptides, antibodies) | Targeted drug delivery |
Immobilization on Solid Supports and Surfaces
Immobilizing biomolecules onto solid surfaces is fundamental for creating biosensors, microarrays, and affinity chromatography matrices. This compound can be used to functionalize surfaces such as glass slides, magnetic nanoparticles, or polymer beads. mdpi.com The surface is first coated with the linker, exposing the aminooxy groups. Subsequently, biomolecules that have been engineered to contain an aldehyde or ketone group can be covalently and directionally attached to the surface via oxime ligation. This method provides a stable and oriented immobilization of proteins or nucleic acids, which is often critical for retaining their biological activity and for the performance of the analytical device. mdpi.com
Integration into Carbohydrate Chemistry and Glycoconjugate Synthesis
Glycoconjugates—molecules where carbohydrates are linked to proteins or lipids—play essential roles in cellular recognition, signaling, and immunology. The synthesis of complex glycoconjugates is a challenging field where chemoselective ligation techniques are highly valuable.
Formation of Oxime-Linked Glycoclusters and Glycopeptides
This compound serves as a linker to connect carbohydrate units to other molecules, including other carbohydrates or peptides. To create glycoclusters, a central scaffold molecule is functionalized with multiple copies of the linker. The exposed aminooxy groups can then react with the anomeric aldehyde of unprotected sugars to form multivalent structures that mimic the presentation of carbohydrates on cell surfaces. Similarly, for glycopeptide synthesis, a peptide containing a ketone-bearing unnatural amino acid can be selectively conjugated to a sugar that has been modified with the aminooxy linker. The use of protecting groups like the tert-butyl group on linkers and other parts of the molecule is a common strategy in carbohydrate synthesis to ensure specific reactions and improve the solubility of intermediates. nih.gov
Applications in Glycoscience Research
The synthetic glycoconjugates enabled by oxime ligation are powerful tools in glycoscience. Oxime-linked glycoclusters are used to study carbohydrate-protein interactions, which are central to infection by pathogens and immune responses. By presenting multiple copies of a sugar ligand, these constructs can achieve high-avidity binding to carbohydrate-binding proteins (lectins). Glycopeptides synthesized via this method are used to investigate the impact of glycosylation on peptide structure and function. Furthermore, these well-defined synthetic antigens are critical for the development of carbohydrate-based vaccines and for generating specific antibodies for diagnostic purposes.
Role in Developing Advanced Drug Delivery Systems
The development of sophisticated drug delivery systems that can transport therapeutic agents to specific sites within the body is a major goal in medicine. This compound and similar molecules play a crucial role in the construction of these systems, particularly in the functionalization of carriers and the design of intelligent linkers for controlled drug release.
Functionalization of Nanoparticles and Polymeric Carriers
The aminooxy group of this compound provides a powerful tool for the surface modification of nanoparticles and polymeric carriers. This functionalization is typically achieved through the formation of a stable oxime linkage with aldehyde or ketone groups that can be introduced onto the surface of these carriers.
Key Research Findings:
Oxime Ligation on Nanoparticles: Research has demonstrated that alkoxyamine tethers on the surface of mesoporous silica (B1680970) nanoparticles can readily react with a wide variety of aldehydes and ketones in aqueous solutions to form stable oxime ethers. sunlightstech.combiotium.com This strategy allows for the versatile functionalization of these nanoparticles, which are promising vehicles for drug delivery.
Aminooxy-Terminated Polymers: Scientists have synthesized well-defined polymers, such as those based on N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA), with terminal aminooxy groups. acs.org These polymers can then be chemoselectively conjugated to proteins or other biomolecules that have been modified to display aldehyde or ketone functionalities. This approach is instrumental in creating polymer-drug conjugates with controlled properties. medchemexpress.com For instance, aminooxy end-functionalized poly(N-isopropylacrylamide) (pNIPAAm) has been synthesized and successfully conjugated to proteins, demonstrating the utility of this method in creating "smart" bioconjugates that can respond to environmental stimuli. nih.gov
pH-Responsive Polymeric Micelles: The oxime linkage has been utilized to construct pH-sensitive polymeric drug carriers. Triblock copolymers containing oxime-tethered polycaprolactone (B3415563) have been shown to self-assemble into micelles that can encapsulate hydrophobic drugs like doxorubicin. These micelles are stable at physiological pH but release their drug cargo more rapidly in the mildly acidic environment characteristic of tumor tissues or endosomes. rsc.orgjcmarot.com
The use of this compound, after deprotection of the amine to install targeting ligands or other functionalities, allows for a modular approach to nanoparticle and polymer functionalization.
| Carrier Type | Functionalization Strategy | Key Feature of Linkage | Reference |
| Mesoporous Silica Nanoparticles | Oxime ligation with surface alkoxyamine tethers | Stable oxime ether bond | sunlightstech.combiotium.com |
| Poly(HPMA) | Conjugation of aminooxy-terminated polymer to aldehyde-modified proteins | Site-specific bioconjugation | acs.org |
| Polymeric Micelles | Self-assembly of copolymers with oxime linkages in the backbone | pH-responsive drug release | rsc.orgjcmarot.com |
Linker Design for Prodrug Activation and Targeted Delivery
The design of linkers that connect a drug to a carrier or a targeting moiety is critical for the successful development of prodrugs and targeted therapies. The oxime bond formed from an aminooxy group offers a stable yet potentially cleavable linkage that can be exploited for controlled drug release.
Key Research Findings:
Stability of Oxime Linkers: The oxime bond is known to be robust under physiological conditions, making it a reliable linker for connecting drugs to carrier molecules without premature cleavage in the bloodstream. nih.gov This stability is a key advantage over other linkages like hydrazones, which can be less stable. researchgate.net
pH-Sensitive Cleavage: While stable at neutral pH, the hydrolysis of oxime linkers can be accelerated in acidic environments. rsc.orgresearchgate.netnih.gov This property is highly advantageous for designing prodrugs that release their active component in the acidic microenvironment of tumors or within the lysosomal compartment of cells following endocytosis.
Non-Cleavable Linkers in Peptide-Drug Conjugates: In some therapeutic strategies, a non-cleavable linker is desirable. The stability of the oxime bond makes it suitable for such applications. Peptide-drug conjugates utilizing stable oxime linkages have been developed to assess the effectiveness of different homing peptides for targeted tumor therapy. nih.gov In these constructs, the entire conjugate is internalized, and the drug is released after lysosomal degradation of the peptide carrier.
Traceless Drug Release: Advanced linker strategies aim for "traceless" release, where the active drug is liberated without any residual linker fragments that might alter its activity. While oxime linkers are not inherently traceless, their cleavage can be designed as part of a multi-step release mechanism in more complex prodrug systems. magtech.com.cn
The structure of this compound provides a versatile scaffold for creating such linkers. The aminooxy group can be reacted with a carbonyl-containing drug, and the protected amine can be deprotected and coupled to a targeting ligand or a polymeric carrier.
| Linker Application | Key Property | Release Mechanism | Reference |
| pH-Sensitive Prodrugs | Accelerated hydrolysis at low pH | Acid-catalyzed cleavage | rsc.orgresearchgate.netnih.gov |
| Targeted Peptide-Drug Conjugates | High stability in circulation | Lysosomal degradation of the carrier | nih.gov |
| General Prodrug Design | Robust and reliable linkage | Controlled cleavage based on linker chemistry | nih.govbiotium.com |
Employing Related Azide (B81097) Derivatives in Copper-Catalyzed and Strain-Promoted Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized bioconjugation. rsc.org A structurally similar compound to this compound is tert-butyl (3-azidopropyl)carbamate, which replaces the aminooxy group with a highly reactive azide group. This azide derivative is an excellent substrate for click chemistry reactions. acs.org
Orthogonal Bioconjugation Strategies
The ability to perform multiple, highly specific chemical reactions simultaneously in a biological environment is known as orthogonal bioconjugation. The distinct reactivity of the aminooxy group (reacting with carbonyls) and the azide group (reacting with alkynes) allows for the development of powerful orthogonal labeling strategies.
Key Research Findings:
Bifunctional Linkers: Researchers have designed and synthesized bifunctional linkers that contain both an aminooxy group and an azide or alkyne. nih.govresearchgate.netrsc.org These linkers enable the sequential or simultaneous conjugation of two different molecules. For example, a protein with an aldehyde tag can be reacted with an azido-aminooxy bifunctional linker, thereby introducing an azide group onto the protein for subsequent click chemistry with a cyclooctyne-functionalized molecule. researchgate.netrsc.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a type of click chemistry that does not require a cytotoxic copper catalyst, making it ideal for applications in living systems. acs.orgnih.gov The reaction between a strained cyclooctyne (B158145) and an azide is highly efficient and bioorthogonal. Tert-butyl (3-azidopropyl)carbamate can be readily used in SPAAC reactions after deprotection and conjugation to a biomolecule.
Orthogonal Labeling in Complex Environments: The mutual orthogonality of oxime ligation and SPAAC allows for the specific labeling of two different biomolecules in the same biological sample without cross-reactivity. rsc.org This is invaluable for studying complex biological interactions.
| Orthogonal Strategy | Reactive Groups | Key Advantage | Reference |
| Bifunctional Linkers | Aminooxy and Azide/Alkyne | Sequential or simultaneous conjugation of different molecules | nih.govresearchgate.netrsc.org |
| SPAAC | Azide and Strained Alkyne | Copper-free, suitable for living systems | acs.orgnih.gov |
| Dual Labeling | Oxime Ligation and Click Chemistry | Independent and specific labeling of two targets | rsc.org |
Applications in Chemical Imaging and Probe Development
The development of chemical probes for imaging and detecting specific biomolecules in their native environment is a cornerstone of chemical biology. Both aminooxy and azide functionalities are extensively used in the synthesis of such probes.
Key Research Findings:
Aminooxy-Functionalized Fluorescent Probes: Fluorescent dyes functionalized with an aminooxy group can be used to label biomolecules containing aldehydes or ketones for visualization by fluorescence microscopy. sunlightstech.combiotium.com This allows for the imaging of glycoproteins, for example, after periodate (B1199274) oxidation to generate aldehydes in their carbohydrate moieties.
Clickable Imaging Probes: "Clickable" probes containing an azide or alkyne group are widely used for in-cell and in-vivo imaging. A small molecule probe with an azide group can be administered to a biological system, and after it binds to its target, a fluorescent alkyne can be introduced to label the target via a click reaction. This two-step approach minimizes potential interference from a bulky fluorophore on the probe's biological activity.
Bimodal Imaging Probes: Click chemistry has been used to develop bimodal imaging probes that combine, for instance, a fluorescent reporter for optical imaging and a radionuclide for positron emission tomography (PET). An azide-modified fluorescent dye can be radiolabeled and then "clicked" onto a targeting molecule for in-vivo imaging.
The versatility of this compound and its azide analog, tert-butyl (3-azidopropyl)carbamate, makes them valuable building blocks for the synthesis of a wide array of chemical probes for advanced imaging applications.
| Probe Type | Functional Group | Application | Reference |
| Fluorescent Probes | Aminooxy | Labeling of carbonyl-containing biomolecules | sunlightstech.combiotium.com |
| Clickable Probes | Azide or Alkyne | In-cell and in-vivo target engagement studies | |
| Bimodal PET/Fluorescent Probes | Azide | Combined optical and radionuclide imaging |
Role in Medicinal Chemistry and Drug Discovery Research
Scaffold for the Development of Bioactive Small Molecules
The propyl carbamate (B1207046) backbone of tert-butyl 3-(aminooxy)propylcarbamate serves as a versatile scaffold for the construction of novel bioactive small molecules. Its ability to be readily incorporated into larger molecular frameworks is a key asset in the design of new therapeutic agents.
While specific inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, the carbamate moiety is a well-established functional group in the design of various enzyme inhibitors. For instance, novel carbamate derivatives have been synthesized and evaluated as selective butyrylcholinesterase inhibitors, which are promising candidates for the treatment of Alzheimer's disease. The structural motif of this compound, with its defined linker length and reactive handles, provides a foundation for creating libraries of compounds to be screened for inhibitory or modulatory activity against a range of biological targets.
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound can be utilized in the synthesis of novel heterocyclic frameworks. The aminooxy group can react with various carbonyl compounds to form stable oxime linkages, which can then be subjected to further cyclization reactions to generate diverse heterocyclic systems. This approach allows for the introduction of a propyl carbamate side chain, which can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule.
Linker in the Design of Multivalent Ligands and Proteolysis Targeting Chimeras (PROTACs)
The concept of multivalency, where multiple ligands are connected to a single scaffold, is a powerful strategy to enhance the binding affinity and selectivity of drugs. broadpharm.com this compound, with its two reactive ends, is an ideal candidate for use as a linker in the construction of such multivalent systems.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. These molecules consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. The nature of the linker is critical for the efficacy of the PROTAC. PEG-based PROTAC linkers containing an aminooxy group are commercially available for the synthesis of PROTACs. medchemexpress.commedchemexpress.com The tert-butyl carbamate group in this compound provides a protected amine that can be deprotected and coupled to one of the ligands, while the aminooxy group can be reacted with the other ligand, making it a valuable tool in the modular synthesis of PROTACs.
| Component | Function |
| Tert-butyl carbamate | Protected amine for coupling to a ligand |
| Propyl chain | Spacer to control the distance between ligands |
| Aminooxy group | Reactive handle for conjugation to another ligand |
Contribution to the Synthesis of Peptidomimetics and Oligomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The aminooxy group can be incorporated into peptide backbones or side chains to create novel peptidomimetic structures. The reaction of the aminooxy group with carbonyl compounds to form stable oxime bonds is a key strategy in this context. iris-biotech.de While direct applications of this compound in oligomimetics are not well-documented, the principles of using bifunctional linkers to construct larger, folded molecules suggest its potential utility in this area.
Application in DNA-Binding Polyamide Research and Gene Expression Regulation
Pyrrole-imidazole polyamides are synthetic molecules that can bind to the minor groove of DNA with high affinity and sequence specificity, offering a mechanism to regulate gene expression. caltech.edunih.gov These polyamides are typically constructed from repeating units of N-methylpyrrole and N-methylimidazole amino acids. The synthesis of these complex molecules often involves the use of bifunctional building blocks to introduce linkers or other functional moieties. The propyl chain and reactive ends of this compound make it a potential building block for the synthesis of novel DNA-binding polyamides, where the aminooxy group could be used to attach other functional domains or reporter molecules. The regulation of gene expression is a complex process, and tools that can specifically target DNA sequences are of great interest. northwestern.edu
Development of Radiopharmaceuticals and Imaging Agents
Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. frontiersin.org The development of novel radiopharmaceuticals is a key area of research in nuclear medicine. mdpi.com The aminooxy group is a valuable functional group for the development of radiopharmaceuticals, as it allows for the efficient and chemoselective labeling of molecules with radioactive isotopes such as fluorine-18. nih.govnih.gov For example, aminooxy-functionalized peptides have been successfully radiolabeled for PET imaging. nih.govnih.gov this compound can serve as a precursor for the synthesis of novel imaging agents, where the aminooxy group is used for radiolabeling, and the rest of the molecule can be attached to a targeting vector that directs the radiotracer to a specific biological target.
Advanced Research Avenues and Future Perspectives
Chemoenzymatic Synthesis Approaches for Compound Derivatization
Chemoenzymatic synthesis, which merges the selectivity of enzymatic processes with the practicality of chemical synthesis, presents a promising avenue for creating complex derivatives of Tert-butyl 3-(aminooxy)propylcarbamate. This approach can overcome challenges in synthesizing complex polyketides, which are often difficult to produce through purely chemical routes due to their structural complexity. chemistryviews.org In this context, enzymes can be used for specific modifications, such as glycosylation or phosphorylation, on a scaffold molecule that has been previously functionalized using the aminooxy linker.
For instance, a biomolecule of interest could first be conjugated to a carbonyl-containing molecule. The resulting product can then be modified using a specific enzyme. The Boc-protected amine on the original linker provides a handle for further chemical modifications after the enzymatic step, allowing for the construction of highly complex, multifunctional molecules that would be challenging to assemble otherwise. This strategy combines the high selectivity of enzymes with the robust and versatile nature of oxime ligation.
Integration with Automated Synthesis and High-Throughput Screening Platforms
The reliability and specificity of the oxime ligation reaction make this compound and its derivatives highly suitable for high-throughput screening (HTS) and automated synthesis platforms. nih.govall-chemistry.com These platforms are essential in drug discovery and materials science for rapidly synthesizing and testing large libraries of compounds. nih.govenamine.netscienceintheclassroom.org The reaction between an aminooxy group and a carbonyl is efficient and proceeds under mild conditions, which is a significant advantage for automated processes. louisville.edu
Automated platforms can be programmed to perform sequential reactions, for example, by first immobilizing a series of aldehydes on a solid support and then introducing an aminooxy-containing linker like this compound to generate a library of diverse structures. imperial.ac.uk Following the oxime ligation, the Boc-protecting group can be removed automatically, and a second library of reagents can be introduced to react with the newly exposed amine, further diversifying the products. This integration allows for the rapid generation of thousands of discrete compounds for biological screening or materials testing. enamine.net
| Platform/Technique | Application in Conjunction with Aminooxy Linkers | Key Advantages |
| Automated Flow Synthesis | Library synthesis of peptide or small molecule conjugates for drug discovery. chemrxiv.org | High efficiency, precise reaction control, scalability. |
| High-Throughput Screening (HTS) | Screening large compound libraries for biological activity (e.g., enzyme inhibition, receptor binding). nih.govall-chemistry.com | Rapid identification of "hit" compounds from millions of candidates. |
| One-Bead-One-Compound (OBOC) | Creation of vast combinatorial libraries where each bead carries a unique compound for screening. nih.gov | Massive library diversity, efficient screening and hit identification. |
Computational Chemistry and Molecular Modeling Studies of Reactivity and Conformation
Computational chemistry provides powerful tools to understand and predict the behavior of molecules like this compound. Density Functional Theory (DFT) calculations, for example, are used to study the mechanism of oxime formation, analyzing the energetics of reaction steps under different conditions (neutral, acidic, and in the presence of catalysts like aniline). researchgate.netresearcher.life These studies help in optimizing reaction conditions to achieve higher yields and faster reaction rates. researchgate.net
Molecular modeling can also predict the conformational preferences of the linker and its conjugates. Understanding the three-dimensional structure is crucial, especially when designing molecules for biological applications where specific spatial arrangements are required for binding to a target protein or receptor. nih.gov Quantum mechanical methods can scrutinize the initial step of the reaction, confirming that the nitrogen atom of the hydroxylamine (B1172632) is the more effective nucleophile compared to the oxygen atom. ic.ac.ukrogue-scholar.org
| Computational Method | Research Focus | Insights Gained |
| Density Functional Theory (DFT) | Mechanistic studies of oxime bond formation. researchgate.netresearcher.life | Understanding reaction energetics, transition states, and the role of catalysts. |
| Molecular Dynamics (MD) | Conformational analysis of bioconjugates. | Predicting the 3D structure, flexibility, and interaction of linked molecules. |
| Quantum Mechanics (QM) | Nucleophilicity and reactivity of the aminooxy group. ic.ac.ukrogue-scholar.org | Validating the superior reactivity of the nitrogen atom for carbonyl attack. |
Expanding the Scope of Bioconjugation Methodologies
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a primary application area for this compound. The oxime ligation is considered a bioorthogonal "click chemistry" reaction, meaning it proceeds efficiently in a biological environment without interfering with native biochemical processes. louisville.edunih.gov
Future research is focused on creating more complex and multifunctional bioconjugates. nih.govacs.org This includes the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. rsc.orgdtu.dkmedchemexpress.com Aminooxy linkers are valuable in this context for attaching the drug to an antibody that has been engineered to contain an aldehyde or ketone group. nih.gov Other advanced applications include the synthesis of multivalent glycoconjugates for studying carbohydrate-protein interactions and the cyclization of peptides to enhance their stability and biological activity. nih.goviris-biotech.denih.gov
Emerging Applications in Material Science and Nanotechnology
The robust and specific nature of oxime ligation is increasingly being exploited in material science and nanotechnology. researcher.life this compound can be used to functionalize surfaces, nanoparticles, and polymers. For example, gold or silica (B1680970) nanoparticles can be coated with molecules bearing aldehyde groups and then reacted with the aminooxy linker. louisville.edu The exposed amine (after deprotection) can then be used to attach other molecules, such as fluorescent dyes, targeting ligands, or drugs.
This strategy allows for the precise construction of multifunctional nanomaterials for applications in diagnostics, imaging, and drug delivery. louisville.edunanocs.netnanocs.net Similarly, polymers and hydrogels can be cross-linked or functionalized using this linker to create materials with tailored properties, such as stimuli-responsive hydrogels for controlled release applications or functionalized polymer surfaces for creating biosensors. The stability of the oxime bond ensures the long-term integrity of the resulting material.
Potential for Developing New Chemical Tools for Biological Investigations
This compound is a valuable building block for creating novel chemical tools to probe biological systems. Its ability to link different molecular entities allows for the synthesis of probes for a variety of applications. For example, it can be used to create activity-based probes that covalently label specific enzymes in complex biological samples.
Another application is in the development of fluorescent probes for imaging. A fluorophore can be attached to one end of the linker, while a targeting moiety (like a peptide or small molecule) is attached to the other, allowing for the specific visualization of cellular components or processes. The aminooxy group can also be used to create reagents for the derivatization of carbonyl-containing metabolites, enabling their detection and quantification by mass spectrometry. louisville.edu This expands the toolkit available to chemical biologists for studying the intricate workings of living cells. louisville.edu
Q & A
Q. What synthetic methodologies are commonly employed for preparing tert-butyl 3-(aminooxy)propylcarbamate and its derivatives?
This compound is synthesized via condensation reactions involving aminooxypropyl intermediates. A typical protocol involves dissolving the compound in dimethylformamide (DMF) and reacting it with aldehydes (e.g., 3-formyl benzoic acid or 4-fluorobenzaldehyde) to form Schiff base intermediates. The Boc protecting group is subsequently removed using 1:1 trifluoroacetic acid (TFA):dichloromethane (DCM), followed by purification via reverse-phase preparatory HPLC. Reaction progress is monitored using analytical HPLC at 254 nm . Yield optimization often requires careful control of stoichiometry (e.g., 1.2 equivalents of aldehyde per 1 equivalent of starting material) and reaction time to minimize side products.
Q. How is this compound characterized post-synthesis?
Characterization relies on:
- NMR spectroscopy : Key signals include δ 1.96 ppm (m, 2H) for the propyl chain and δ 7.88 ppm (br s, 3H) for the amine group in H NMR. C NMR confirms the Boc group (δ 27.0 ppm for methyl carbons) .
- Exact mass spectrometry : Calculated and observed masses (e.g., [M+H] = 223.1083 vs. 223.1078) validate molecular identity .
- HPLC retention times : Used to distinguish E/Z isomers, which interconvert at room temperature but are separable via preparatory HPLC .
Q. What functional group compatibility challenges arise during derivatization?
The aminooxy (-ONH) group is prone to oxidation and nucleophilic side reactions. For example, acetylation of the free amine post-Boc deprotection requires controlled addition of acetic anhydride (AcO) and diisopropylethylamine (DIEA) to prevent over-acylation. Reaction conditions (e.g., 0°C for reagent addition) and stoichiometric ratios (2 equivalents AcO) are critical to achieving >90% yields of acetylated derivatives .
Advanced Research Questions
Q. How can E/Z isomer interconversion during synthesis of Schiff base derivatives be addressed?
E/Z isomers of derivatives like 3-((3-aminopropoxyimino)methyl)benzoic acid interconvert on the timescale of HPLC analysis. To mitigate this, preparatory HPLC at low temperatures (4°C) is used to isolate isomers. However, for biological studies, isomers are often recombined due to dynamic equilibrium in solution. Kinetic studies using variable-temperature NMR can quantify interconversion rates, informing storage and handling protocols .
Q. What strategies optimize the cellular activity of polyamide conjugates derived from this compound?
In DNA-binding polyamides, the aminooxypropyl linker enhances nuclear localization and metabolic stability. For example, conjugation with pyrrole-imidazole polyamides improves uptake in U251 glioblastoma cells. Activity is optimized by:
- Linker length : A three-carbon chain balances flexibility and steric hindrance.
- Protecting group removal : Complete Boc deprotection (confirmed by TFA/DCM treatment) ensures free amine availability for intracellular interactions.
- Analytical validation : LC-MS and fluorescence microscopy verify intracellular retention and target engagement .
Q. How should conflicting NMR and mass spectrometry data be resolved during derivative characterization?
Discrepancies between calculated and observed exact masses (e.g., Δ = 0.0005 Da) may arise from isotopic impurities or adduct formation. To resolve this:
- High-resolution MS (HRMS) : Confirms molecular formula with <5 ppm error.
- NMR integration ratios : Ensure stoichiometric consistency (e.g., propyl chain protons integrate correctly relative to aromatic signals).
- Control experiments : Re-synthesize derivatives under anhydrous conditions to exclude hydration artifacts .
Q. What role does the Boc group play in reaction design for this compound?
The tert-butoxycarbonyl (Boc) group serves dual purposes:
- Protection : Shields the amine during aldehyde coupling, preventing premature nucleophilic reactions.
- Solubility enhancement : Improves solubility in polar aprotic solvents (e.g., DMF), facilitating homogeneous reaction conditions. Post-synthesis, Boc removal under acidic conditions (TFA/DCM) regenerates the free amine, enabling further functionalization (e.g., acetylation or conjugation to biomolecules) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
